1-(Pyridin-2-yl)cyclopropanol
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Overview
Description
1-(2-Pyridyl)cyclopropanol is a derivative of cyclopropane, featuring a three-carbon ring with one hydroxyl (OH) group . It falls into the category of cycloalkanols .
Synthesis Analysis
The synthesis of cyclopropanols, including 1-(2-Pyridyl)cyclopropanol, involves several methods. These include the intramolecular nucleophilic substitution of haloalkanes and the reaction of carbene with water or alcohols . Another method involves visible-light-induced b-carbonyl alkylation at the C4 position of pyridines using various cyclopropanols .Molecular Structure Analysis
The molecular structure of 1-(2-Pyridyl)cyclopropanol comprises three carbon atoms forming a cyclopropane ring, five hydrogen atoms, and a hydroxyl group . This gives it the chemical formula C3H6O .Chemical Reactions Analysis
Cyclopropanols, including 1-(2-Pyridyl)cyclopropanol, are known for their high reactivity due to angle strain. They readily undergo addition and substitution reactions . The hydroxyl group confers the ability to engage in reactions typical of alcohols .Physical and Chemical Properties Analysis
Cyclopropanol exhibits properties like a lower boiling point and a higher melting point compared to its linear counterparts due to its cyclic nature and unique steric strain . Its chemical properties largely stem from the characteristics of the hydroxyl group and the unique cyclopropane ring .Mechanism of Action
The mechanism of action of 1-(2-Pyridyl)cyclopropanol involves hydrogen-atom transfer between the generated sulfonamidyl radicals and O-H bonds of cyclopropanols. This generates b-carbonyl radicals, providing efficient access to synthetically valuable b-pyridylated (aryl)ketones, aldehydes, and esters .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8(4-5-8)7-3-1-2-6-9-7/h1-3,6,10H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIKUCHBTBEAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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